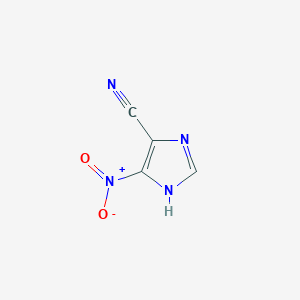

4-Nitroimidazole-5-carbonitrile

Overview

Description

4-Nitroimidazole-5-carbonitrile is a chemical compound with the molecular formula C4H2N4O2. It belongs to the class of nitroimidazoles, which are characterized by the presence of a nitro group (-NO2) attached to an imidazole ring

Mechanism of Action

Target of Action

4-Nitroimidazole-5-carbonitrile belongs to the nitroimidazole class of antibiotics . The primary targets of nitroimidazole antibiotics are anaerobic bacteria and protozoa . These microorganisms are responsible for various types of infections, and nitroimidazole antibiotics are frequently used to treat these conditions .

Mode of Action

The mode of action of this compound is similar to other nitroimidazole antibiotics. The nitro group in the compound is converted into nitric oxide (NO) or a related reactive nitrogen species (RNS) through a process known as reductive bioactivation . This process results in the formation of toxic metabolites that cause DNA strand breakage , leading to the death of the microorganisms.

Biochemical Pathways

The biochemical pathways affected by this compound involve the reduction of the nitro group in the compound. This reduction is mediated by nitroreductases, enzymes that are widely distributed in bacteria . The reduction process leads to the formation of reactive nitrogen species that can cause DNA damage, disrupting the normal functioning of the microorganisms and leading to their death .

Pharmacokinetics

They are distributed widely throughout the body and have low protein binding . Metronidazole, a commonly used nitroimidazole antibiotic, is extensively metabolized by the liver to its hydroxy metabolite, which has biological activity of 30 to 65% and a longer elimination half-life than the parent compound . The majority of metronidazole and its metabolites are excreted in urine and feces .

Result of Action

The result of the action of this compound is the death of the targeted microorganisms. The reactive nitrogen species formed during the reductive bioactivation of the compound cause DNA damage, leading to the death of the microorganisms . This results in the effective treatment of the infections caused by these microorganisms.

Action Environment

The action of this compound, like other nitroimidazole antibiotics, is influenced by the environment within the microorganisms. Nitroimidazole antibiotics are reductively activated in hypoxic cells . Therefore, the efficacy of these antibiotics is influenced by the oxygen levels within the microorganisms. Additionally, factors such as pH and the presence of other substances can also influence the action of these antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroimidazole-5-carbonitrile typically involves the nitration of imidazole derivatives. One common method is the nitration of imidazole-5-carbonitrile using nitric acid under controlled conditions. The reaction is usually carried out in an acidic medium to ensure the selective introduction of the nitro group at the 4-position of the imidazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control over reaction parameters such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitroimidazole-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) can be employed to reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can yield nitroso derivatives or carboxylic acids.

Reduction: Reduction of the nitro group can produce 4-aminoimidazole-5-carbonitrile.

Substitution: Substitution reactions can lead to the formation of various substituted imidazoles.

Scientific Research Applications

4-Nitroimidazole-5-carbonitrile has found applications in several scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its antimicrobial properties, showing potential as an antibacterial agent.

Medicine: Research has explored its use in the development of new drugs, particularly in the treatment of infections caused by anaerobic bacteria.

Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

Metronidazole

Tinidazole

Secnidazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

4-Nitroimidazole-5-carbonitrile is a compound belonging to the nitroimidazole class, which has garnered attention for its potential biological activities, particularly as an antimicrobial agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized primarily through the nitration of imidazole derivatives. The typical method involves the reaction of imidazole-5-carbonitrile with nitric acid under controlled acidic conditions to ensure selective nitration at the 4-position of the imidazole ring. The compound's structure is crucial for its biological activity, allowing it to interact with various cellular targets.

Mode of Action

The mode of action of this compound parallels that of other nitroimidazoles. Upon entering microbial cells, the nitro group undergoes reductive bioactivation, leading to the formation of reactive nitrogen species (RNS) such as nitric oxide (NO). These reactive species are responsible for inducing DNA damage in target microorganisms, ultimately resulting in cell death.

Biochemical Pathways

The biochemical pathways affected by this compound involve the reduction of the nitro group mediated by nitroreductases, enzymes prevalent in anaerobic bacteria. This reduction is essential for the antimicrobial activity of nitroimidazoles, as it activates the drug in hypoxic environments typically found in infected tissues.

Antimicrobial Efficacy

This compound exhibits significant antimicrobial properties. It has been shown to be effective against various pathogens, including protozoa and anaerobic bacteria. In comparative studies, it demonstrated lower effective concentrations (EC50) than established drugs like metronidazole against Trichomonas vaginalis and Entamoeba histolytica .

Toxicity and Safety

Toxicity assessments indicate that this compound has low toxicity against mammalian cells, with a cytotoxic concentration (CC50) greater than 100 μM . This favorable safety profile is essential for its potential therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

- Antiparasitic Activity : A study demonstrated that derivatives of nitroimidazoles, including this compound, exhibited potent activity against E. histolytica with EC50 values ranging from 1.7 to 5.1 μM compared to metronidazole's 5.0 μM .

- Mutagenicity Studies : Research on related nitroimidazoles suggests that their mutagenic potential is closely linked to the redox potential of their nitro groups. The mutagenicity was notably absent in strains lacking nitroreductase activity, indicating that activation is critical for mutagenic effects .

Summary Table of Biological Activities

Properties

IUPAC Name |

5-nitro-1H-imidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O2/c5-1-3-4(8(9)10)7-2-6-3/h2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHKJVQFVZYKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.